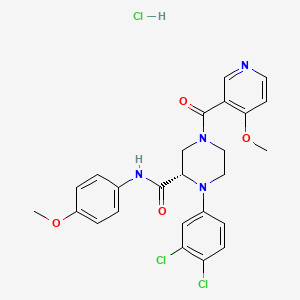
Cyp17A1/hdac6-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp17A1/hdac6-IN-1 is a potent inhibitor of both cytochrome P450 17A1 (CYP17A1) and histone deacetylase 6 (HDAC6). This compound has shown significant anti-tumor activity, making it a promising candidate for cancer treatment, particularly in overcoming resistance to existing therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyp17A1/hdac6-IN-1 involves the incorporation of abiraterone, a known CYP17A1 inhibitor, with hydroxamic acid to target HDAC6. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the optimization of reaction conditions to maximize yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
Cyp17A1/hdac6-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products
The major products formed from these reactions include various metabolites that retain the inhibitory activity against CYP17A1 and HDAC6, which are crucial for its anti-tumor effects .
Scientific Research Applications
Cyp17A1/hdac6-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CYP17A1 and HDAC6.
Biology: Helps in understanding the role of these enzymes in cellular processes.
Industry: Potential use in the development of new therapeutic agents and in drug discovery research.
Mechanism of Action
Cyp17A1/hdac6-IN-1 exerts its effects by inhibiting the activity of CYP17A1 and HDAC6. CYP17A1 is involved in the biosynthesis of androgens, and its inhibition reduces androgen levels, which is beneficial in treating prostate cancer. HDAC6 inhibition leads to the accumulation of acetylated proteins, inducing apoptosis in cancer cells. The compound targets these enzymes through binding at their active sites, disrupting their normal function and leading to anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
Abiraterone: A CYP17A1 inhibitor used in prostate cancer treatment.
Vorinostat: An HDAC inhibitor used in cancer therapy.
Galeterone: A multi-targeted agent that inhibits CYP17A1 and androgen receptors.
Uniqueness
Cyp17A1/hdac6-IN-1 is unique in its dual inhibition of both CYP17A1 and HDAC6, providing a synergistic effect that enhances its anti-tumor activity. This dual-target approach helps in overcoming resistance mechanisms that single-target inhibitors may face .
Properties
Molecular Formula |
C31H42N2O4 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 7-(hydroxyamino)-7-oxoheptanoate |
InChI |
InChI=1S/C31H42N2O4/c1-30-16-14-23(37-29(35)9-5-3-4-8-28(34)33-36)19-22(30)10-11-24-26-13-12-25(21-7-6-18-32-20-21)31(26,2)17-15-27(24)30/h6-7,10,12,18,20,23-24,26-27,36H,3-5,8-9,11,13-17,19H2,1-2H3,(H,33,34)/t23-,24?,26?,27?,30-,31+/m0/s1 |
InChI Key |
VCDHRHHWIBNNBN-GWLPDBOPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CCC3C2CC[C@]4(C3CC=C4C5=CN=CC=C5)C)OC(=O)CCCCCC(=O)NO |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OC(=O)CCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



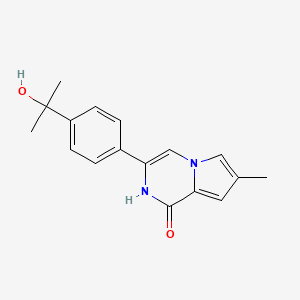





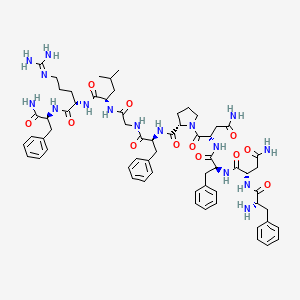

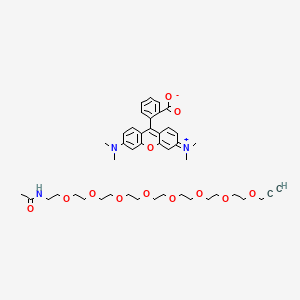
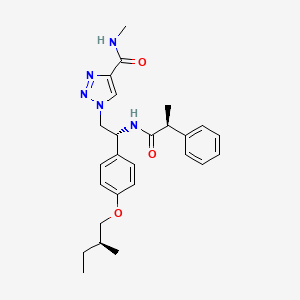
![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
